molecular formula C20H19NO5 B264398 N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide

Cat. No. B264398
M. Wt: 353.4 g/mol
InChI Key: LEMOLXHDCRSYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and neurodegenerative diseases. This compound targets specific receptors and proteins in the body, leading to the inhibition of cell growth and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide has been studied for its biochemical and physiological effects on the body. Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in the body. This compound has also been studied for its potential use in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide has several advantages and limitations when used in lab experiments. One of the advantages is its high potency and specificity, which makes it an ideal compound for studying specific pathways and enzymes in the body. However, the limitations of this compound include its potential toxicity and the need for specific conditions for its synthesis and storage.

Future Directions

The potential applications of N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide in various fields of scientific research are vast. Future studies can focus on the development of more efficient synthesis methods for this compound and the exploration of its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders. Further research can also focus on the optimization of the dosage and administration of this compound to minimize potential toxicity and side effects.
In conclusion, N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. Future research can focus on exploring its potential use in the treatment of other diseases and optimizing its administration to minimize potential toxicity and side effects.

Synthesis Methods

The synthesis of N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide involves the reaction of 7,8-dihydroxy-4-methylcoumarin with N-benzyl-N-methylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product with high yield and purity. This synthesis method has been optimized and studied for its efficiency in producing N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide.

Scientific Research Applications

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. Studies have shown that N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-methylacetamide

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzyl-2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)-N-methylacetamide

InChI

InChI=1S/C20H19NO5/c1-12-14-8-9-16(22)18(24)19(14)26-20(25)15(12)10-17(23)21(2)11-13-6-4-3-5-7-13/h3-9,22,24H,10-11H2,1-2H3

InChI Key

LEMOLXHDCRSYRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N(C)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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